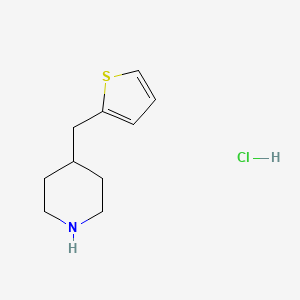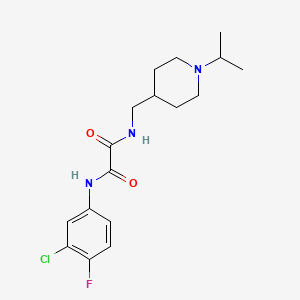![molecular formula C18H16BrNO2 B2476272 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid CAS No. 854137-59-0](/img/structure/B2476272.png)
3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of indole, which is a heterocyclic compound . It also contains a propanoic acid group and a bromophenyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds such as 3-(4-Bromophenyl)propionic acid can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromobenzaldehyde .Aplicaciones Científicas De Investigación
Synthesis and Functionalization of Brominated Compounds
Brominated aromatic compounds serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, demonstrates the importance of brominated compounds in drug synthesis. The development of practical synthesis methods for such intermediates highlights the ongoing research in optimizing production processes for complex organic molecules (Qiu et al., 2009).
Pharmacological Applications of Phenolic Acids
Phenolic acids, like Chlorogenic Acid (CGA), exhibit a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Given the structural similarities and functionalities, research on 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid could explore its potential in similar pharmacological applications, harnessing its antioxidant properties or investigating its effects on metabolic disorders (Naveed et al., 2018).
Drug Synthesis and Biomass-derived Chemicals
The utilization of biomass-derived chemicals like Levulinic Acid in drug synthesis opens up avenues for the synthesis of value-added chemicals and pharmaceuticals. Given the carboxyl and other functional groups in this compound, research could focus on its potential as a raw material or intermediary in drug synthesis, particularly in the synthesis of anticancer agents or in modifying pharmaceutical properties (Zhang et al., 2021).
Anticancer Research
Cinnamic acid derivatives have been recognized for their anticancer potentials. By extension, structurally related compounds, including indole and phenylpropanoic acid derivatives, could be investigated for their efficacy as anticancer agents. The functional groups present in this compound might offer unique interactions with biological targets, warranting research into its potential anticancer activity (De et al., 2011).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to antioxidant, antimicrobial, and antidiabetic .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting potential involvement in antiviral pathways.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-11-2-8-16-15(10-11)14(7-9-17(21)22)18(20-16)12-3-5-13(19)6-4-12/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSWERNCECUOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)
![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)
![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2476209.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)